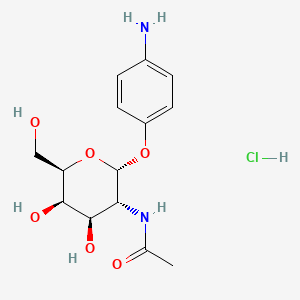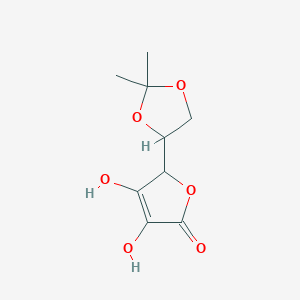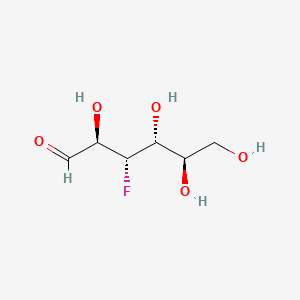
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (3-HPPC) is a cyclic organic compound that has been studied for its potential applications in various scientific fields. It is a naturally occurring compound that can be found in various plant species, and has been studied for its potential use in drug synthesis and other applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
One-Pot Synthesis : A study demonstrated the one-pot synthesis of a compound closely related to 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, highlighting the use of ultrasound irradiation for higher yields and shorter reaction times. This method offers environmental benefits and simplifies the work-up procedure, suggesting its potential for eco-friendly and efficient synthesis of related compounds (Song et al., 2015).
Molecular Docking and Anticancer Potential : Another study focused on the crystal structure and molecular docking studies of a similar compound, exploring its anticancer properties. The compound showed bacterial inhibition and potential as a pharmaceutical agent, indicating its relevance in medicinal chemistry (Kokila, Kiran, & Ramakrishna, 2017).
Baylis–Hillman Reaction and Derivative Synthesis : Research on the Baylis–Hillman reaction involving compounds similar to 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone resulted in the synthesis of indolin-2-ones and polycyclic fused furans. This indicates the compound's utility in creating diverse and complex chemical structures (Basavaiah, Roy, & Das, 2010).
Photophysical Properties
- Triplet State Studies : A study investigated the triplet states of similar compounds, providing insights into their photophysical properties. This research is relevant for understanding the photochemistry of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone and related molecules (Kelly, Mcmurry, & Work, 1990).
Miscellaneous Applications
- Heterocyclization and Bridged Heterocycles Synthesis : Research on the heterocyclization of similar compounds demonstrated the creation of bridged heterocycles, showing the versatility of these compounds in synthesizing novel chemical structures (Majumdar, Samanta, & Basu, 2003).
- Enantiomerically Enriched Synthesis : A novel synthesis path for enantiomerically enriched derivatives of similar compounds was developed, underscoring its importance as a chiral building block in chemical syntheses (Honda & Endo, 2001).
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFZATWXZBJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |
CAS RN |
15156-56-6, 37209-23-7 |
Source


|
| Record name | 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)




![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)


![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)


